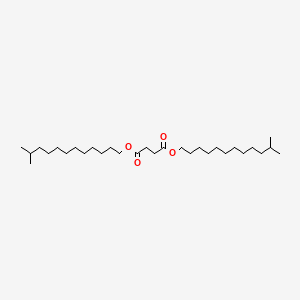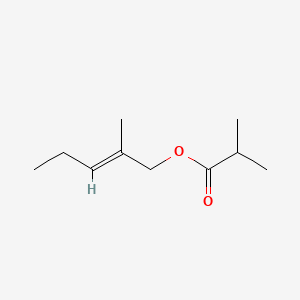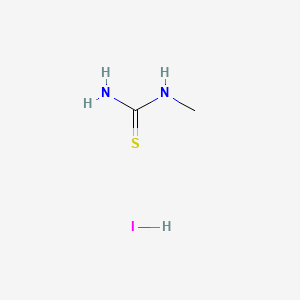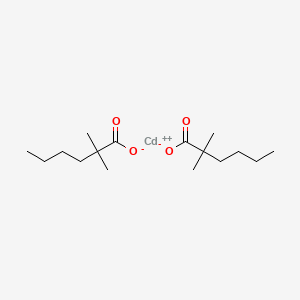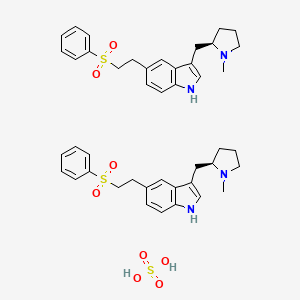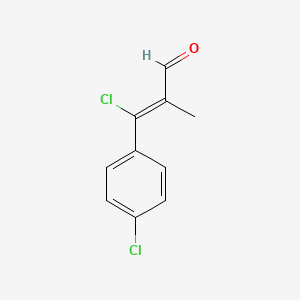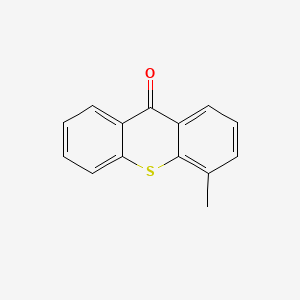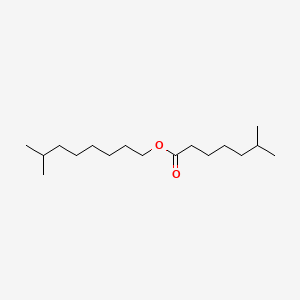
Isononyl isooctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isononyl isooctanoate is an ester compound formed from the reaction between isononyl alcohol and isooctanoic acid. It is a clear, odorless liquid known for its excellent emollient properties, making it a popular ingredient in cosmetic and personal care products. This compound is valued for its ability to provide a silky, smooth feel to the skin without leaving a greasy residue .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isononyl isooctanoate is typically synthesized through an esterification reaction between isononyl alcohol and isooctanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction mixture is then neutralized, washed with water, and subjected to reduced pressure distillation to obtain the pure ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of solid super acid catalysts, such as multi-walled carbon nanotubes supported with rare earth oxides and sulfate ions. This method enhances the catalytic activity and efficiency of the esterification reaction, resulting in higher yields and reduced side reactions .
Análisis De Reacciones Químicas
Types of Reactions
Isononyl isooctanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of isononyl alcohol and isooctanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol .
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide)
Major Products
Hydrolysis: Isononyl alcohol, isooctanoic acid
Transesterification: New ester (e.g., methyl isooctanoate), alcohol (e.g., isononyl alcohol)
Aplicaciones Científicas De Investigación
Isononyl isooctanoate is widely used in various scientific research applications due to its unique properties. In chemistry, it serves as a model compound for studying esterification and hydrolysis reactions. In biology and medicine, it is used in the formulation of skincare products to investigate its effects on skin hydration and barrier function . Additionally, it is employed in the development of cosmetic formulations to enhance the texture and spreadability of products .
Mecanismo De Acción
The primary mechanism of action of isononyl isooctanoate in skincare products is its ability to form a semi-occlusive film on the skin’s surface. This film helps to retain moisture, reduce transepidermal water loss, and improve skin hydration. The compound’s emollient properties also contribute to its ability to soften and smooth the skin .
Comparación Con Compuestos Similares
Similar Compounds
- Isononyl isononanoate
- Cetearyl isononanoate
- Ethylhexyl isononanoate
Comparison
Isononyl isooctanoate is similar to isononyl isononanoate in terms of its emollient properties and applications in skincare products. this compound is unique due to its specific combination of isononyl alcohol and isooctanoic acid, which imparts distinct sensory characteristics and compatibility with other cosmetic ingredients .
Propiedades
Número CAS |
93894-42-9 |
|---|---|
Fórmula molecular |
C17H34O2 |
Peso molecular |
270.5 g/mol |
Nombre IUPAC |
7-methyloctyl 6-methylheptanoate |
InChI |
InChI=1S/C17H34O2/c1-15(2)11-7-5-6-10-14-19-17(18)13-9-8-12-16(3)4/h15-16H,5-14H2,1-4H3 |
Clave InChI |
RRLDONAYBXVAIF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCOC(=O)CCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




